-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride, also known as TFPEA, is a molecule composed of a central ethanamine (ethylamine) chain bonded to a trifluoromethyl-substituted phenyl ring at one end and a hydrochloride (HCl) group at the other end. This structure falls under the class of aromatic ethylamines.
TFPEA's specific research applications are not widely publicised, but its structural features offer potential for investigation in a few areas:
1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride, also known as (R)-1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride, is a chemical compound with the molecular formula C₉H₁₁ClF₃N and a molecular weight of approximately 225.64 g/mol. This compound features a trifluoromethyl group attached to a phenyl ring, which significantly influences its chemical properties and biological activity. It is typically stored under inert gas conditions at temperatures between 2-8°C to maintain stability .
Currently, there is no documented information on the specific mechanism of action of 1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride.
As with any new compound, it is advisable to handle 1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride with caution due to the lack of specific safety data. Here are some general safety considerations for handling similar molecules:
1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride has been studied for its potential biological activities. The trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to cross biological membranes. Preliminary studies suggest that it may exhibit:
The synthesis of 1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride can be achieved through several methods:
This compound has several applications across various fields:
Interaction studies involving 1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride focus on its binding affinity to various receptors and enzymes. These studies are crucial for understanding its pharmacodynamics and potential therapeutic effects.
Several compounds share structural similarities with 1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride, providing insight into its uniqueness:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 1-(3-Fluorophenyl)ethanamine hydrochloride | C₉H₁₁ClF₂N | Lacks trifluoromethyl group; different properties |
| 1-Methyl-1-(4-(trifluoromethyl)phenyl)ethanamine | C₁₀H₁₂ClF₃N | Contains an additional methyl group |
| (S)-1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride | C₉H₁₁ClF₃N | Enantiomeric form; potential differences in activity |
The presence of the trifluoromethyl group is a notable feature that enhances lipophilicity and potentially alters pharmacological profiles compared to similar compounds without such substitutions. This unique characteristic may contribute to distinct biological activities and applications in medicinal chemistry.
Dielectrically controlled resolution (DCR) exploits solvent dielectric properties to invert enantiomer recognition by chiral selectors. This phenomenon arises from the solvent’s ability to modulate electrostatic interactions between the chiral selector and target molecule. For 1-(4-(trifluoromethyl)phenyl)ethanamine derivatives, the trifluoromethyl group enhances molecular polarity, making dielectric tuning particularly effective.
In one study, (R)-1-phenylethylamine served as a chiral selector for resolving β-nitro α-trifluoromethyl amines. By varying the solvent dielectric constant (ε) from 4.0 (toluene) to 37.5 (acetonitrile), researchers achieved a reversal in enantiomer affinity. At ε = 4.0, the (S)-enantiomer formed a stable diastereomeric complex, whereas at ε = 37.5, the (R)-enantiomer was preferentially bound. This switch is attributed to solvent-induced changes in the selector’s conformational flexibility and charge distribution, which alter hydrogen-bonding and π-π stacking interactions with the trifluoromethyl aromatic ring.
Table 1: Dielectric Constants and Enantiomer Preference in DCR
| Solvent | Dielectric Constant (ε) | Preferred Enantiomer | Selector Interaction Mechanism |
|---|---|---|---|
| Toluene | 2.4 | (S) | Hydrophobic π-π stacking |
| Tetrahydrofuran | 7.6 | (R) | Dipole-dipole interactions |
| Acetonitrile | 37.5 | (R) | Solvent-shielded H-bonding |
The dielectric environment also impacts reaction equilibria in enzymatic resolutions. For instance, ω-transaminases exhibit inverted enantioselectivity in high-ε solvents like dimethyl sulfoxide (DMSO), where the enzyme’s active site adopts a more rigid conformation, favoring (S)-amine formation.
Diastereomeric salt crystallization relies on differential solubility between enantiomer-selector complexes. Solvent polarity directly influences this process by altering ionic dissociation and lattice stabilization energies. For 1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride, the trifluoromethyl group enhances hydrophobicity, necessitating careful solvent selection to balance solubility and crystal nucleation.
A case study using l-tartaric acid as a resolving agent demonstrated that solvent polarity (measured by Hansen solubility parameters) governs crystal yield and ee. In low-polarity solvents like n-hexane (δ = 14.9 MPa¹/²), the (S)-amine-tartrate complex precipitated with 92% ee due to strong ion-pair interactions. Conversely, high-polarity solvents like methanol (δ = 29.7 MPa¹/²) increased solubility, reducing yield but improving purity to 98% ee through iterative recrystallization.
Table 2: Solvent Polarity Effects on Diastereomeric Salt Crystallization
| Solvent | Hansen δ (MPa¹/²) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| n-Hexane | 14.9 | 45 | 92 |
| Ethyl Acetate | 18.2 | 38 | 95 |
| Methanol | 29.7 | 22 | 98 |
Kinetic modeling of these systems reveals that nucleation rates dominate in low-ε solvents, favoring rapid crystallization of the less-soluble diastereomer. In contrast, high-ε solvents promote Oswald ripening, enabling selective crystal growth of the thermodynamically stable form.
Protic solvents (e.g., water, alcohols) and aprotic solvents (e.g., DMSO, acetonitrile) differentially influence hydrogen bonding, ion pairing, and enzyme activity in chiral resolutions. For 1-(4-(trifluoromethyl)phenyl)ethanamine derivatives, protic solvents enhance diastereomeric salt stability through solvation of counterions, while aprotic solvents improve substrate accessibility in enzymatic reactions.
In ω-transaminase-mediated synthesis, 25–30% (v/v) DMSO increased reaction rates by 3-fold compared to purely aqueous systems. The aprotic solvent reduced substrate aggregation and facilitated mass transfer of the hydrophobic trifluoromethyl ketone into the enzyme’s active site. However, excessive DMSO (>40%) denatured the enzyme, highlighting a trade-off between solubility and biocatalyst stability.
Table 3: Protic vs. Aprotic Solvent Performance in Enzymatic Resolution
| Solvent Type | Example | Conversion (%) | ee (%) | Key Effect |
|---|---|---|---|---|
| Protic | Water | 18 | 85 | Stabilizes enzyme-substrate complex |
| Aprotic | DMSO (30%) | 62 | 91 | Enhances substrate solubility |
| Hybrid | Water/IPA (1:1) | 45 | 88 | Balances solubility and activity |
Protic solvents like isopropyl alcohol (IPA) improve salt dissociation in crystallization workflows. For example, IPA-water mixtures (1:1) achieved 89% recovery of (S)-1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride with 94% ee, as IPA’s moderate polarity reduced ionic strength without compromising crystal integrity.
Transition metal catalysts have proven indispensable for achieving high enantioselectivity in the synthesis of 1-(4-(trifluoromethyl)phenyl)ethanamine derivatives. Copper-based systems, in particular, exhibit remarkable efficiency in dynamic kinetic resolution (DKR) processes. A study employing copper(II) complexes demonstrated that electron-rich biphenol (BINOL) ligands accelerate racemization rates, enabling near-quantitative conversion of racemic substrates into enantiopure products [3]. The axial chirality inversion of BINOL derivatives under copper catalysis occurs via a radical pathway, as evidenced by suppression of racemization upon addition of radical scavengers such as TEMPO or BHT [3].
Key mechanistic features include:
The table below compares performance metrics for representative copper-catalyzed systems:
| Catalyst System | Temperature (°C) | Time (h) | ee (%) | Conversion (%) |
|---|---|---|---|---|
| Cu(II)/BINOL | 25 | 24 | >99 | 98 |
| Cu(II)/TEMPO | 40 | 12 | 97 | 95 |
| Cu(I)/Pybox | 60 | 6 | 95 | 90 |
Data adapted from mechanistic studies on chirality inversion pathways [3].
Enzymatic approaches using ω-transaminases have emerged as powerful tools for asymmetric amination of trifluoromethylphenyl ketones. A marine bacterium-derived ω-transaminase (TR8) catalyzes the conversion of 4’-(trifluoromethyl)acetophenone to (S)-1-(4-trifluoromethylphenyl)ethylamine with high stereoselectivity [2]. Critical process parameters include:
The enzymatic system achieves thermodynamic equilibrium within 18 hours, with the following optimized conditions:
| Parameter | Optimal Value | Impact on Conversion |
|---|---|---|
| DMSO concentration | 30% (v/v) | +40% activity |
| Isopropylamine | 50 mM | Minimal inhibition |
| Temperature | 45°C | 1.5× rate increase |
| pH | 8.5 | Maximal enzyme stability |
Data derived from bioprocess development studies [2].
The computational modeling of molecular recognition processes involving 1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride represents a critical frontier in understanding chiral discrimination mechanisms. These computational approaches provide molecular-level insights into the complex interactions that govern enantioselective recognition and resolution processes.
Molecular dynamics simulations have emerged as powerful tools for investigating the binding mechanisms between chiral amines and resolving agents, offering detailed temporal and spatial information about intermolecular interactions [1] [2]. These simulations provide comprehensive understanding of how structural factors influence chiral recognition in resolution processes.
The application of molecular dynamics simulations to chiral amine systems typically employs all-atom force fields with explicit solvent models to capture the full complexity of molecular interactions [1]. Studies investigating amino acid-based molecular micelles have demonstrated that these computational approaches can successfully identify binding sites and characterize the nature of chiral recognition [2]. The simulations typically run for nanosecond timescales to ensure adequate sampling of conformational space and binding events.
Key simulation parameters for trifluoromethyl-containing compounds include specialized force field parameters to accurately represent the unique electronic properties of fluorine atoms [3]. The high electronegativity and small van der Waals radius of fluorine significantly influence molecular electrostatic potential distributions, requiring careful parameterization in molecular dynamics calculations.
Molecular dynamics simulations have revealed that chiral molecular micelles contain multiple binding sites with distinct shapes, sizes, and electrostatic properties [1]. For compounds similar to 1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride, these binding sites preferentially accommodate molecules based on their ability to shield non-polar regions from solvent while maximizing favorable intermolecular interactions.
Research on amino acid-based molecular micelles has shown that six distinct binding sites can exist within a single micelle structure, with four sites displaying similar physicochemical properties [1]. The selectivity of these binding sites depends critically on the penetration depth of the analyte into the micelle core and the formation of stereoselective hydrogen bonds with the micelle headgroups.
Computational analysis of solvent-accessible surface area provides quantitative measures of molecular recognition effectiveness [1]. For chiral amines containing trifluoromethyl groups, the reduction in solvent-accessible surface area upon binding correlates directly with binding affinity. This parameter serves as a critical indicator of how effectively the resolving agent can discriminate between enantiomers.
The trifluoromethyl group's unique properties significantly influence solvent-accessible surface area calculations. Its high lipophilicity combined with strong electron-withdrawing effects creates distinctive interaction patterns that can be captured through detailed surface area analysis during molecular dynamics simulations.
The formation of stereoselective intermolecular hydrogen bonds represents a fundamental mechanism for chiral discrimination in resolution processes [1]. Molecular dynamics simulations have demonstrated that the enantiomer with the most favorable free energy of association typically experiences the most favorable hydrogen bonding interactions with the resolving agent.
For aromatic amines bearing trifluoromethyl substituents, the hydrogen bonding patterns are influenced by the electron-withdrawing effects of the fluorinated group, which can enhance the acidity of nearby protons and modify the basicity of the amine nitrogen [4]. These electronic effects create asymmetric hydrogen bonding environments that contribute to enantioselective recognition.
The quantification of binding free energies through molecular dynamics simulations provides direct correlation with experimental enantioselectivity data [5]. These calculations reveal the energetic basis for chiral discrimination and enable prediction of resolution efficiency for different resolving agent systems.
Recent studies have demonstrated that differences in Gibbs free energies between diastereomeric complexes directly correlate with experimental binding preferences [5]. For trifluoromethyl-containing amines, these energy differences reflect the combined effects of electrostatic interactions, van der Waals forces, and hydrogen bonding networks established during the recognition process.
Quantum mechanical calculations provide fundamental insights into the electronic factors governing stereoselectivity in chiral resolution processes. These computational methods enable detailed analysis of transition state geometries and energetics that determine the selectivity outcomes in molecular recognition events.
Density functional theory calculations have proven essential for understanding the electronic basis of stereoselectivity in chiral systems [6] [7]. For compounds containing trifluoromethyl groups, these calculations must account for the unique electronic properties introduced by the highly electronegative fluorine atoms, which significantly influence molecular orbital distributions and interaction energies.
The application of dispersion-corrected density functional theory methods, particularly B3LYP-GD3BJ with def2-TZVP basis sets, has demonstrated high accuracy in predicting binding affinities and stereoselectivities for chiral recognition systems [8]. These methods provide the computational precision necessary to distinguish between subtle energy differences that determine enantioselective outcomes.
The identification and characterization of transition state geometries represents a critical component of understanding stereoselectivity mechanisms [6] [9]. Quantum mechanical transition state analysis has revealed precise structural factors that govern stereochemical outcomes in chiral recognition processes.
Recent computational studies have demonstrated that transition states in chiral recognition systems exhibit distinctive geometric features that differ significantly from ground state structures [6]. These differences include altered intermolecular distances, modified dihedral angles, and reorganized hydrogen bonding networks that collectively determine the stereochemical preference of the recognition process.
The electronic structure of transition states provides fundamental insights into the molecular orbital interactions that drive stereoselectivity [7]. For trifluoromethyl-containing compounds, the electronic effects of fluorine substitution create asymmetric orbital overlaps that contribute to enantioselective recognition.
Quantum mechanical analyses have revealed that the electron-withdrawing properties of trifluoromethyl groups significantly influence the electronic density distribution around the chiral center [10]. This redistribution affects both the strength and directionality of intermolecular interactions, ultimately determining the stereoselectivity of the recognition process.
The decomposition of interaction energies into constituent components provides detailed understanding of the physical forces governing chiral recognition [11]. This analysis reveals the relative contributions of electrostatic interactions, exchange repulsion, polarization, and dispersion forces to the overall binding selectivity.
For aromatic amines containing trifluoromethyl substituents, energy decomposition analysis has shown that van der Waals interactions typically dominate the binding interaction, with significant contributions from electrostatic effects due to the polar nature of the carbon-fluorine bonds [11]. The balance between these interaction components determines the overall enantioselectivity of the recognition process.
Quantum mechanical calculations enable the determination of complete thermodynamic profiles for chiral recognition processes, including enthalpy, entropy, and free energy changes [12]. These parameters provide quantitative predictions of temperature-dependent selectivity and enable optimization of resolution conditions.
The calculation of thermodynamic parameters requires careful consideration of conformational flexibility and solvation effects [12]. For trifluoromethyl-containing compounds, the restricted rotation around carbon-fluorine bonds and the unique solvation properties of fluorinated groups must be accurately incorporated into the thermodynamic analysis.
The systematic comparison of energetic parameters between different stereoisomeric pathways provides quantitative measures of selectivity [13]. These comparisons enable the prediction of enantiomeric excess values and resolution efficiencies based on calculated energy differences.
Studies have established that energy differences as small as 1-2 kcal/mol can result in high enantioselectivities, with 1 kcal/mol corresponding to approximately 70% enantiomeric excess at room temperature [13]. For trifluoromethyl-containing systems, these energy differences arise from the cumulative effects of multiple weak interactions that are amplified by the electronic properties of the fluorinated substituent.
| Parameter | Value | Source |
|---|---|---|
| Simulation Time | 50-100 ns | [1] |
| Temperature | 298 K | [2] |
| Pressure | 1 atm | [2] |
| Force Field | All-atom AMBER/CHARMM | [1] |
| Solvent Model | Explicit TIP3P water | [1] |
| Cutoff Distance | 12 Å | [2] |
| Integration Time Step | 2 fs | [1] |
| Equilibration Time | 5-10 ns | [2] |
| System Type | ΔΔG (kcal/mol) | Enantiomeric Excess (%) | Method | Source |
|---|---|---|---|---|
| Molecular Micelle-Amine | 0.8-1.5 | 60-85 | MD Simulation | [1] |
| Glycopeptide-Amino Acid | 1.2-2.1 | 70-95 | Docking Analysis | [14] |
| Cyclodextrin-Aromatic Amine | 0.5-1.8 | 45-90 | MD/QM Calculation | [5] |
| Vancomycin-Aromatic Compound | 1.0-2.5 | 65-96 | Molecular Docking | [15] |
| Method | Basis Set | Functional | Accuracy (kcal/mol) | Application | Source |
|---|---|---|---|---|---|
| B3LYP | 6-31G(d) | B3LYP | 2-4 | Stereoselectivity | [7] |
| B3LYP-GD3BJ | def2-TZVP | B3LYP | 1-2 | Binding Affinity | [8] |
| M06-2X | 6-311+G(2df,p) | M06-2X | 1-3 | Transition States | [6] |
| ωB97X-D | cc-pVTZ | ωB97X-D | 1-2 | Dispersion Effects | [13] |
| Interaction Type | Bond Length (Å) | Bond Angle (°) | Occupancy (%) | Energy (kcal/mol) | Source |
|---|---|---|---|---|---|
| N-H···O | 2.8-3.2 | 150-180 | 85-95 | -2.5 to -4.0 | [1] |
| O-H···N | 2.7-3.1 | 160-180 | 75-90 | -3.0 to -5.5 | [2] |
| C-H···F | 3.0-3.5 | 120-160 | 45-65 | -0.5 to -1.5 | [3] |
| Aromatic π-π | 3.3-3.8 | N/A | 60-80 | -1.0 to -3.0 | [14] |
| Property | Non-fluorinated | Trifluoromethyl-substituted | Change | Source |
|---|---|---|---|---|
| Dipole Moment (D) | 1.2-1.8 | 2.5-3.5 | +70-95% | [3] |
| HOMO Energy (eV) | -8.5 to -9.0 | -9.2 to -9.8 | -0.7 to -0.8 | [10] |
| LUMO Energy (eV) | -0.5 to -1.0 | -1.2 to -1.8 | -0.7 to -0.8 | [10] |
| Electronegativity | 2.8-3.2 | 3.4-3.8 | +0.6 | [16] |
| Lipophilicity (LogP) | 1.5-2.5 | 2.8-4.2 | +1.3-1.7 | [17] |